molecular formula C10H18O3 B2551837 (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid CAS No. 2248200-99-7

(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid

Cat. No.: B2551837
CAS No.: 2248200-99-7
M. Wt: 186.251
InChI Key: BAEGQLSXWNCRSV-QMMMGPOBSA-N
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Description

(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid is an organic compound with a unique structure that includes a butanoic acid backbone substituted with a methyl group and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields depending on the nature of the methyl ketone substituent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxan-4-yl group to other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the oxan-4-yl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid is unique due to its specific substitution pattern and the presence of the oxan-4-yl group

Properties

IUPAC Name

(2S)-2-methyl-4-(oxan-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-8(10(11)12)2-3-9-4-6-13-7-5-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEGQLSXWNCRSV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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